(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole is a complex organic compound with a unique structure that combines the properties of both an acid and a tetrahydrocarbazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrocarbazole core, followed by the introduction of the piperidin-1-ylethyl side chain and the methoxy group. The final step involves the addition of the (E)-but-2-enedioic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Properties
CAS No. |
49558-40-9 |
---|---|
Molecular Formula |
C24H32N2O5 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;8-methoxy-9-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C20H28N2O.C4H4O4/c1-23-19-11-7-9-17-16-8-3-4-10-18(16)22(20(17)19)15-14-21-12-5-2-6-13-21;5-3(6)1-2-4(7)8/h7,9,11H,2-6,8,10,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
LADACSSZPGFAIO-WLHGVMLRSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1N(C3=C2CCCC3)CCN4CCCCC4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1N(C3=C2CCCC3)CCN4CCCCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.